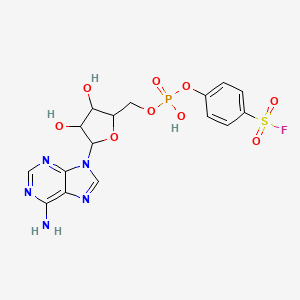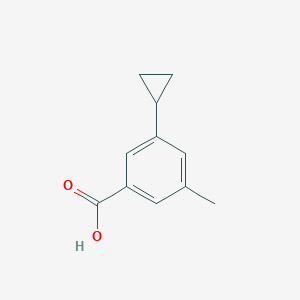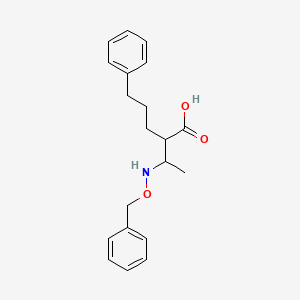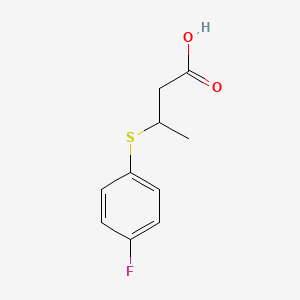![molecular formula C18H23N B12068351 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a tert-butyl group attached to a biphenyl structure, which is further connected to an ethanamine moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The initial step involves the coupling of 4-tert-butylphenylboronic acid with a halogenated biphenyl compound using a palladium-catalyzed Suzuki coupling reaction.
Reduction and Amination: The resulting biphenyl intermediate is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, typically using hydrogen gas and palladium catalysts, convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Halogenating agents, alkoxides, appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated products.
Aplicaciones Científicas De Investigación
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine finds applications in various fields:
Mecanismo De Acción
The mechanism of action of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Shares a similar biphenyl structure but contains an oxadiazole ring instead of an ethanamine moiety.
4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but lacks the biphenyl and ethanamine components.
Phenol, p-tert-butyl-: Features the tert-butylphenyl group attached to a phenol instead of a biphenyl and ethanamine.
Uniqueness
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is unique due to its combination of a tert-butyl-substituted biphenyl structure with an ethanamine group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C18H23N |
|---|---|
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
2-[3-(4-tert-butylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17-9-7-15(8-10-17)16-6-4-5-14(13-16)11-12-19/h4-10,13H,11-12,19H2,1-3H3 |
Clave InChI |
PQRSUBNKALFKCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)


![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)








![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)
